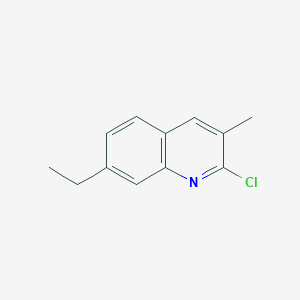

2-Chloro-7-ethyl-3-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-ethyl-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJIJSSAYADHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588999 | |

| Record name | 2-Chloro-7-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108097-03-6 | |

| Record name | 2-Chloro-7-ethyl-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108097-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 7 Ethyl 3 Methylquinoline

Classical Approaches for Quinoline (B57606) Annulation

The foundational methods for constructing the quinoline ring system date back to the late 19th and early 20th centuries. These reactions, often named after their discoverers, provide the basis for creating a wide array of substituted quinolines. researchgate.netiipseries.org

Adaptations of the Skraup Synthesis for Substituted Anilines

The Skraup synthesis is one of the oldest methods for preparing quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org To synthesize a precursor for 2-Chloro-7-ethyl-3-methylquinoline, one would start with 4-ethylaniline (B1216643).

However, the standard Skraup reaction using glycerol is not suitable for introducing a methyl group at the 3-position. An adaptation, often considered a variant of the Doebner-Miller reaction, would be necessary. This involves reacting 4-ethylaniline with an α,β-unsaturated aldehyde or ketone that can generate the required substitution pattern. For instance, the reaction with crotonaldehyde (B89634) (derived from the aldol (B89426) condensation of acetaldehyde) under acidic conditions could theoretically yield 7-ethyl-3-methylquinoline. However, this method typically leads to a mixture of products and requires harsh reaction conditions. nih.gov

Friedländer Condensation Routes to Ethyl- and Methyl-Substituted Quinolines

The Friedländer annulation is a versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester), usually under acidic or basic catalysis. nih.govresearchgate.net This approach offers a more direct and regioselective route to polysubstituted quinolines compared to the Skraup synthesis.

For the synthesis of the 7-ethyl-3-methylquinoline core, a potential Friedländer approach would involve the reaction of 2-amino-4-ethylacetophenone with a compound that can provide the C2-C3 fragment with the methyl group, such as the enolate of propionaldehyde. The reaction is catalyzed by acids or bases, and various catalysts, including solid acids like montmorillonite (B579905) K-10 and zeolites, have been employed to improve yields and facilitate milder reaction conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Aminoaryl Ketone | Carbonyl Compound | Acid or Base | Polysubstituted Quinoline | nih.gov |

| 2-Amino-5-chlorobenzaldehyde | Ethyl Acetoacetate | 2APMS/MCF | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | researchgate.net |

| 2-Aminobenzophenone | Ketones | Choline-Zinc Chloride DES | Polysubstituted Quinolines | researchgate.net |

Doebner-Miller and Conrad-Limpach-Knorr Variations for Regioselective Synthesis

The Doebner-Miller reaction is an extension of the Skraup synthesis where an aniline reacts with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com Reacting 4-ethylaniline with an appropriate α,β-unsaturated carbonyl compound under acidic catalysis can form the quinoline ring. The reaction is known for its utility in creating 2- and 4-substituted quinolines. nih.gov However, achieving the specific 3-methyl substitution pattern requires a carefully chosen unsaturated partner and can be prone to side reactions like polymerization. nih.gov

The Conrad-Limpach-Knorr synthesis provides a more reliable and regioselective pathway to the required 7-ethyl-3-methylquinolin-2(1H)-one precursor. This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The regioselectivity is temperature-dependent:

Conrad-Limpach Synthesis: At lower temperatures, the reaction yields a β-arylamino acrylate, which upon thermal cyclization (often at ~250 °C in a high-boiling solvent like mineral oil or Dowtherm A), produces a 4-hydroxyquinoline. wikipedia.orgnih.gov

Knorr Synthesis: At higher temperatures (around 140 °C), the aniline attacks the ester group of the β-ketoester, leading to a β-ketoanilide. Subsequent cyclization under acidic conditions yields a 2-hydroxyquinoline. wikipedia.orgyoutube.com

To obtain 7-ethyl-3-methylquinolin-2(1H)-one, the Knorr variation is employed, reacting 4-ethylaniline with ethyl 2-methylacetoacetate. This is a highly effective method for producing the direct precursor needed for the final chlorination step. wikipedia.orgquimicaorganica.org

| Reaction | Aniline | β-Ketoester | Conditions | Product Type | Reference |

| Conrad-Limpach | Aniline | β-Ketoester | Kinetic Control (Low Temp), then Thermal Cyclization (~250°C) | 4-Hydroxyquinoline | wikipedia.orgquimicaorganica.org |

| Knorr | Aniline | β-Ketoester | Thermodynamic Control (~140°C), then Acid Cyclization | 2-Hydroxyquinoline | wikipedia.org |

Pfitzinger and Niementowski Reactions for Specific Substitution Patterns

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To achieve the desired substitution pattern for the target molecule, one would need to start with 5-ethylisatin. The base hydrolyzes the isatin to an amino acid, which then condenses with a carbonyl compound like methyl ethyl ketone. The resulting intermediate cyclizes to form 7-ethyl-3-methylquinoline-4-carboxylic acid. This product would then require decarboxylation and subsequent conversion of the resulting quinolinol to the final chloro-compound, making it a multi-step process. researchgate.netias.ac.in

The Niementowski reaction typically involves the condensation of anthranilic acid with ketones or aldehydes to produce 4-hydroxyquinolines (4-quinolinones). arkat-usa.orgumich.edu While useful for certain substitution patterns, it is not the most direct route for synthesizing a 2-chloro derivative with the specific 7-ethyl and 3-methyl substitution. An attempt to react anthranilic acid with ethyl acetoacetate, as originally reported by Niementowski, was later found to produce a pyrano[3,2-c]quinoline-2,5-dione derivative instead of the expected quinolone. arkat-usa.org

Modern and Sustainable Synthetic Strategies

In recent years, the field of chemical synthesis has seen a significant shift towards developing more environmentally friendly and efficient methods, a movement guided by the principles of green chemistry. bohrium.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. researchgate.nettandfonline.com

Green Chemistry Principles in Quinoline Synthesis

The classical methods for quinoline synthesis often rely on harsh conditions, such as high temperatures and the use of strong acids or hazardous solvents. researchgate.nettandfonline.com Modern approaches seek to mitigate these drawbacks. For the synthesis of quinoline derivatives, including the precursors to this compound, several green strategies have been explored:

Use of Greener Solvents: Replacing high-boiling, odorous solvents like diphenyl ether with more benign alternatives such as water or ethanol (B145695) has been a key focus. bohrium.comresearchgate.net

Catalysis: The development of novel catalysts is central to green chemistry. This includes using solid acid catalysts (e.g., zeolites, montmorillonite K-10), recyclable heteropoly acids, and nano-catalysts which can improve reaction rates, enhance selectivity, and be easily separated and reused. nih.govbohrium.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed to accelerate reaction times dramatically, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.nettandfonline.com

One-Pot and Multicomponent Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) or where multiple starting materials react to form the product in a single step (multicomponent reactions) significantly improves efficiency and reduces waste. bohrium.comresearchgate.net

These green principles can be applied to the classical syntheses. For example, a Conrad-Limpach or Friedländer reaction could be optimized by using a recyclable solid acid catalyst in a greener solvent under microwave irradiation, thereby making the synthesis of the 7-ethyl-3-methylquinoline core more sustainable. bohrium.comtandfonline.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers numerous benefits, including reduced waste, lower costs, and often, enhanced reaction rates. Several studies have demonstrated the feasibility of solvent-free synthesis for quinoline scaffolds. For instance, the Friedländer annulation, a key quinoline synthesis, can be effectively carried out under solvent-free conditions using catalysts like zinc triflate or indium(III) triflate, often accelerated by microwave irradiation. researchgate.net Another approach involves the cyclization of 2-aminobenzophenones with ketones using Hβ zeolite as a catalyst under solvent-free conditions, providing a green route to 2,4-disubstituted quinolines. rsc.org

A notable solvent-free method for generating a 2-chloroquinoline (B121035) involves heating a 2(1H)-quinolinone precursor with triphenylphosphine (B44618) and trichloroisocyanuric acid. chemicalbook.com This procedure avoids traditional, often harsh, chlorinating agents like phosphorus oxychloride.

Table 1: Examples of Solvent-Free Quinoline Synthesis

| Catalyst/Reagent | Starting Materials | Product Type | Key Advantage |

| Zinc triflate / Microwave | 2-Aminoaryl ketone, Carbonyl compound | Functionalized Quinolines | Environmentally friendly, efficient researchgate.net |

| Hβ zeolite | 2-Aminobenzophenone, Ketone | 2,4-Disubstituted Quinolines | Heterogeneous catalyst, reusable rsc.org |

| Triphenylphosphine / Trichloroisocyanuric acid | 2(1H)-Quinolinone | 2-Chloroquinoline | Avoids hazardous chlorinating agents chemicalbook.com |

| Indium (III) chloride | Substituted anilines, β-ketoesters | Quinolines | Quantitative yields, recyclable catalyst niscpr.res.in |

Environmentally Benign Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

When a solvent is necessary, the use of environmentally friendly alternatives is a core tenet of green chemistry.

Water: As the most abundant and non-toxic solvent, water is an ideal medium for organic reactions. The synthesis of quinoline derivatives has been successfully achieved in water using iron(III) chloride hexahydrate (FeCl3·6H2O) as an inexpensive and eco-friendly catalyst. tandfonline.com This method involves the condensation of 2-aminoarylketones with active methylene compounds at room temperature, offering advantages like mild conditions and simple workup. tandfonline.com

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, are considered green solvents due to their low vapor pressure and high thermal stability. They can act as both the solvent and catalyst in quinoline synthesis. ijpsjournal.com

Deep Eutectic Solvents (DESs): Similar to ionic liquids, DESs are green alternatives to volatile organic compounds. They are formed by mixing two or more components that create a low-melting eutectic mixture and have been applied in various organic syntheses. ijpsjournal.com

Biocatalysis in Quinoline Construction

The use of enzymes (biocatalysis) in organic synthesis is a rapidly growing field, offering high selectivity under mild conditions. mdpi.comyoutube.com While direct enzymatic synthesis of a complex molecule like this compound from simple precursors is challenging, enzymes can be used for key steps. For example, monoamine oxidase (MAO-N) biocatalysts have been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. acs.orgacs.org This suggests a potential chemo-enzymatic route where a substituted tetrahydroquinoline is first synthesized chemically and then aromatized using an enzyme. acs.org

Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. The synthesis of quinolines has greatly benefited from the development of novel catalytic systems.

Metal-Catalyzed Cyclization and Annulation Reactions (e.g., Copper, Iron, Palladium, Ruthenium)

Transition metals are powerful catalysts for forming the carbon-carbon and carbon-nitrogen bonds essential for the quinoline skeleton. nih.gov

Copper (Cu): Copper catalysts are versatile and have been used in various quinoline syntheses. A cooperative catalytic system of copper(I) iodide (CuI) and pyrrolidine (B122466) enables the efficient synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org Copper-catalyzed cascade reactions have also been developed to build more complex fused ring systems starting from 2-chloroquinoline precursors. rsc.org

Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. As mentioned previously, FeCl3·6H2O has been used for quinoline synthesis in water. tandfonline.com Other iron-based systems, such as FeBr2, have been used for the aerobic oxidation and synthesis of 2-arylquinazolines, a related class of heterocycles. frontiersin.org

Palladium (Pd): Palladium catalysis is a cornerstone of cross-coupling chemistry. In quinoline synthesis, palladium acetate (B1210297) has been used to catalyze the oxidative cyclization of anilines and aryl allyl alcohols without the need for additional acids or bases. nih.gov

Ruthenium (Ru): Ruthenium catalysts are also employed in various organic transformations, although specific examples directly leading to this compound are less commonly reported in general reviews.

Table 2: Selected Metal-Catalyzed Quinoline Syntheses

| Metal Catalyst | Reactants | Product Type | Key Features |

| CuI / Pyrrolidine | 2-Aminobenzaldehyde, Terminal alkyne | 2-Substituted Quinoline | Cooperative catalysis, regioselective organic-chemistry.org |

| FeCl3·6H2O | 2-Aminoarylketone, Active methylene compound | Substituted Quinoline | Inexpensive, environmentally benign solvent (water) tandfonline.com |

| Palladium Acetate | Aniline, Aryl allyl alcohol | Substituted Quinoline | Additive-free, oxidative cyclization nih.gov |

| Co(III) | Aniline, Ketone, Paraformaldehyde | Substituted Quinoline | C-H activation, cascade reaction nih.gov |

Nanocatalyst Applications in Quinoline Formation

Nanocatalysts, materials with particle sizes in the nanometer range, offer unique advantages such as high surface area-to-volume ratios and enhanced catalytic activity. acs.orgnih.gov Their use represents a significant advancement in green chemistry. Various metal-based nanocatalysts, including copper, iron, and cobalt, have been developed for quinoline synthesis. nih.govrsc.org For example, copper nanoparticles have been investigated for a wide range of organic transformations, including quinoline synthesis. nih.gov Magnetically separable nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture and reused, improving the sustainability of the process. benthamdirect.com

Acid/Base Catalysis (e.g., Formic Acid, Nafion, p-Toluenesulfonic Acid)

Both Brønsted and Lewis acids are commonly used to catalyze quinoline-forming reactions like the Friedländer synthesis and the Doebner-von Miller reaction. niscpr.res.in

Formic Acid: This organic acid has been highlighted as a versatile and environmentally friendly catalyst for quinoline synthesis, promoting reactions under milder conditions. ijpsjournal.com It can also be a reactant, as seen in the synthesis of a pyrrolo[3,4-b]quinolinone from a 2-chloroquinoline-3-carbaldehyde (B1585622). nih.gov

p-Toluenesulfonic Acid (p-TSA): A common, effective, and relatively inexpensive solid acid catalyst used in various organic reactions, including the synthesis of quinoline analogs. researchgate.net

Nafion: A perfluorinated sulfonic acid polymer, Nafion is a solid superacid that can be used as a recyclable and highly active heterogeneous catalyst.

Emerging Synthetic Techniques

Modern synthetic chemistry has seen the advent of several enabling technologies that offer significant advantages over classical methods, including reduced reaction times, increased yields, and improved safety profiles. These techniques are increasingly being applied to the synthesis of complex heterocyclic systems like quinolines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve product yields and purity. nih.govchemicalbook.comresearchgate.net In the context of quinoline synthesis, microwave heating has been successfully employed for various reaction types. For instance, the Vilsmeier-Haack reaction, a key method for producing 2-chloro-3-formylquinolines, can be significantly expedited under microwave conditions. chemicalbook.com This approach often results in cleaner reactions with fewer byproducts compared to conventional heating. nih.gov Similarly, multicomponent reactions to build the quinoline scaffold can be efficiently promoted by microwave energy. researchgate.net While a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the established use of MAOS for the synthesis of related 2-chloroquinoline derivatives suggests its high potential for this target molecule, likely accelerating the key cyclization and chlorination steps. nih.govchemicalbook.com

Ultrasound-Assisted Synthesis

The use of ultrasound in chemical synthesis, known as sonochemistry, provides an alternative energy source for promoting reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. Ultrasound has been effectively used in the synthesis of various quinoline derivatives, often under mild conditions and in aqueous media, aligning with the principles of green chemistry. durham.ac.ukthieme-connect.com For example, the synthesis of quinoline-benzenesulfonamide complexes and other quinoline derivatives has been reported using ultrasound irradiation, highlighting its utility in constructing the quinoline core and in subsequent functionalization reactions. niscpr.res.in The application of ultrasound could potentially enhance the efficiency of the cyclization reactions leading to the quinoline scaffold of this compound.

Photochemical Approaches (e.g., Photoisomerization-Cyclization Cascades)

Photochemistry offers unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. A notable photochemical strategy for quinoline synthesis involves a tandem photoisomerization-cyclization process. researchgate.netgoogle.comchemijournal.com In this approach, irradiation of a suitable precursor, such as an amino-enone, can trigger an isomerization followed by a cyclization cascade to furnish the quinoline ring system. researchgate.netgoogle.com This method has been successfully implemented in continuous flow reactors, allowing for scalable production. researchgate.netchemijournal.com Another photochemical route involves the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes to yield highly substituted quinoline derivatives. organic-chemistry.org While a direct photochemical synthesis of this compound is not documented, these examples showcase the potential of light-mediated reactions to construct the core quinoline structure, which could then be further functionalized.

Flow Chemistry for Scalable and Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, improved reproducibility, and ease of scalability. semanticscholar.org The synthesis of quinoline derivatives, including those with pharmaceutical importance like hydroxychloroquine, has been successfully adapted to continuous flow processes. semanticscholar.orgnih.gov These systems often integrate multiple reaction and purification steps into a single, automated sequence. For the synthesis of this compound, a flow chemistry approach could be envisioned where the initial formation of the quinoline ring, subsequent chlorination, and any necessary functional group manipulations are performed in a sequential manner within a flow reactor. This would be particularly advantageous for large-scale production, ensuring consistent quality and minimizing manual handling of intermediates. organic-chemistry.org

Electrochemical Synthesis and Functionalization

Electrosynthesis represents a green and powerful alternative to traditional chemical methods, relying on electricity to drive chemical transformations. acs.org It often avoids the need for harsh reagents and can provide unique reactivity. In the realm of quinoline chemistry, electrochemical methods have been developed for both the synthesis of the quinoline core and its subsequent functionalization. acs.orgorientjchem.orgnih.govresearchgate.net For instance, paired electrolysis has been used to enable cascade annulations for the efficient synthesis of highly functionalized quinolines. acs.org Furthermore, electrochemical methods have been reported for the direct C-H acylation and C3-thiolation of the quinoline ring, demonstrating the potential for late-stage functionalization. orientjchem.orgnih.gov An electrochemical approach to this compound could involve the electrochemical cyclization to form the quinoline scaffold or the electrochemical introduction of the chloro group onto a pre-formed 7-ethyl-3-methylquinoline precursor. researchgate.net

Specific Synthetic Pathways for this compound and Related Structures

A potential synthetic pathway could commence with 3-ethylaniline (B1664132). Acylation of 3-ethylaniline with acetic anhydride (B1165640) would yield N-(3-ethylphenyl)acetamide. This acetanilide (B955) derivative would then be subjected to the Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This one-pot reaction accomplishes both the cyclization to form the quinoline ring and the introduction of the chlorine atom at the 2-position and a formyl group at the 3-position. The resulting intermediate would be 2-chloro-7-ethylquinoline-3-carbaldehyde. A subsequent reduction of the formyl group, for instance via a Wolff-Kishner or Clemmensen reduction, would furnish the target molecule, this compound.

An alternative approach for the introduction of the 7-ethyl group could involve starting with a pre-existing quinoline and performing a Friedel-Crafts acylation followed by reduction. However, the Vilsmeier-Haack approach on a substituted aniline is generally more direct for achieving the desired substitution pattern.

The synthesis of related structures provides further insight. For example, 2-chloro-7-methyl-3-formylquinoline has been synthesized using the Vilsmeier-Haack reaction on N-(m-tolyl)acetamide. durham.ac.uk This serves as a strong precedent for the feasibility of the proposed synthesis for the 7-ethyl analogue.

The following table summarizes the key reactions and intermediates in a proposed synthesis of this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1 | 3-Ethylaniline | Acetic anhydride | N-(3-ethylphenyl)acetamide | Acylation |

| 2 | N-(3-ethylphenyl)acetamide | POCl₃, DMF (Vilsmeier-Haack reagent) | 2-Chloro-7-ethylquinoline-3-carbaldehyde | Vilsmeier-Haack Cyclization/Formylation |

| 3 | 2-Chloro-7-ethylquinoline-3-carbaldehyde | Hydrazine (B178648), base (e.g., KOH), heat | This compound | Wolff-Kishner Reduction |

This proposed pathway leverages well-established and reliable chemical transformations to access the target compound. The individual steps are amenable to the emerging synthetic techniques discussed previously, such as microwave or flow chemistry, to potentially enhance efficiency and scalability.

Vilsmeier-Haack Reaction for Chloro-Formylquinoline Precursors

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, and it serves as a cornerstone for the synthesis of 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net This reaction typically involves the use of a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a suitable precursor. chemijournal.comchemijournal.com

In the context of synthesizing this compound, a plausible route begins with a substituted N-arylacetamide. Specifically, an N-(4-ethylphenyl)acetamide could serve as the starting material. Treatment of this acetanilide with the Vilsmeier reagent leads to a cyclization and formylation cascade. The reaction proceeds through the formation of a chloro-iminium salt which then attacks the aromatic ring, leading to the quinoline core. The use of excess POCl₃ also facilitates the chlorination at the 2-position.

A general representation of this process is the reaction of an N-arylacetamide with the Vilsmeier reagent (DMF/POCl₃), which upon heating, yields a 2-chloro-3-formylquinoline. niscpr.res.iniucr.org The reaction conditions, such as temperature and molar ratios of reagents, are crucial for optimizing the yield. For instance, the cyclization is often carried out by adding POCl₃ to the acetanilide in DMF at low temperatures (0-5°C) followed by heating to around 90°C. niscpr.res.in

Table 1: Vilsmeier-Haack Reaction Parameters for Substituted Quinoline Synthesis

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| N-(4-ethylphenyl)acetamide | DMF, POCl₃ | 0-5°C then 90°C | 2-Chloro-7-ethyl-3-formylquinoline | Good to Moderate | niscpr.res.in |

| m-Methoxyacetanilide | DMF, POCl₃ (3-15 mol equiv.) | 80-90°C | 2-Chloro-6-methoxy-3-formylquinoline | Optimized | niscpr.res.in |

| Acetanilide | DMF, POCl₃ | 0-5°C then reflux | 2-Chloro-3-formylquinoline | Good | chemijournal.comchemijournal.com |

Meth-Cohn Synthesis for 2-Chloro-7-methyl-3-formylquinoline Analogues

A closely related and highly effective method is the Meth-Cohn quinoline synthesis. This approach also utilizes a Vilsmeier-type reagent to convert acylanilides into 2-chloro-3-substituted quinolines. chemistry-online.com This synthesis is particularly noteworthy for its ability to produce 2-chloro-3-quinolinecarboxaldehydes from simple acetanilides. chemistry-online.com The reaction of an appropriately substituted acylanilide, such as N-(4-ethylphenyl)propanamide, with the Vilsmeier reagent could theoretically lead to the direct formation of this compound.

The Meth-Cohn synthesis is considered a versatile tool for creating fused pyridine (B92270) systems. clockss.org The process involves the reaction of an acylamide which acts as a nucleophile, providing the nitrogen and the C2-C3 carbons of the resulting quinoline ring. clockss.org

Strategies for Introducing Ethyl and Methyl Substituents

The strategic introduction of the ethyl and methyl groups is a critical aspect of the synthesis of this compound. These substituents can be incorporated at various stages of the synthetic sequence.

One common strategy involves starting with a substituted aniline that already contains the desired ethyl group. For example, 4-ethylaniline can be acylated to form N-(4-ethylphenyl)acetamide or N-(4-ethylphenyl)propanamide, which then undergoes a Vilsmeier-Haack or Meth-Cohn type cyclization. niscpr.res.inchemistry-online.com This ensures the ethyl group is positioned at the 7-position of the resulting quinoline ring.

The methyl group at the 3-position can be introduced by using a propionamide (B166681) derivative of the aniline instead of an acetamide (B32628) in the Vilsmeier-Haack reaction. Alternatively, if a 2-chloro-3-formylquinoline is synthesized, the methyl group can be introduced through subsequent derivatization of the formyl group.

Derivatization of Formyl-Substituted Quinolines

Once a 2-chloro-3-formylquinoline precursor, such as 2-chloro-7-ethyl-3-formylquinoline, is obtained, the formyl group offers a versatile handle for further modifications. rsc.org For instance, the formyl group can be converted into a methyl group through various reduction methods.

One possible transformation is the Wolff-Kishner or Clemmensen reduction of the aldehyde to a methyl group. However, the reactivity of the 2-chloro substituent under these conditions must be considered. A milder alternative could involve the conversion of the formyl group to a hydroxymethyl group using a reducing agent like sodium borohydride, followed by conversion to a halomethyl group and subsequent reduction.

Furthermore, the formyl group can be derivatized to other functional groups which can then be converted to an ethyl group if needed, although direct introduction via the starting materials is often more efficient. The 2-chloro group itself is also reactive and can be replaced by various nucleophiles, offering a pathway to a wide array of substituted quinolines. rsc.org

Cascade Reactions and One-Pot Syntheses of Substituted Quinolines

Modern synthetic strategies increasingly focus on cascade reactions and one-pot syntheses to improve efficiency and reduce waste. mdpi.comunits.it Several such methods have been developed for the synthesis of polysubstituted quinolines. For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been reported to produce multiply substituted quinolines efficiently. organic-chemistry.org

Another approach involves the carbocatalytic cascade synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes. units.it This method proceeds through condensation, electrocyclization, and dehydrogenation. units.it While not directly reported for this compound, these innovative strategies could potentially be adapted. For instance, a suitably substituted o-vinylaniline could react with an appropriate aldehyde in a cascade fashion to construct the desired quinoline core.

Mechanistic Investigations of Formation Pathways

The formation of the quinoline ring in the Vilsmeier-Haack and related syntheses involves a series of well-studied mechanistic steps. The reaction initiates with the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This reagent then acts as an electrophile.

In the case of an N-arylacetamide, the reaction is believed to proceed through N-formylation followed by cyclization. The enamine tautomer of the N-formyl-N-arylacetamide attacks the chloroiminium species, leading to a dichlorinated intermediate. Subsequent intramolecular electrophilic attack on the aniline ring, followed by elimination of water and HCl, results in the formation of the 2-chloro-3-formylquinoline. The regioselectivity of the cyclization is directed by the electronic nature of the substituents on the aniline ring.

Mechanistic studies of other quinoline syntheses, such as the Skraup-Doebner-Von Miller reaction, have utilized isotopic labeling to elucidate the reaction pathways, revealing complex fragmentation-recombination mechanisms. nih.gov While specific mechanistic studies on the formation of this compound are not extensively documented, the general principles of electrophilic aromatic substitution and cyclization reactions provide a solid framework for understanding its synthesis.

Chemical Reactivity and Derivatization of 2 Chloro 7 Ethyl 3 Methylquinoline

Reactions at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions such as quaternization, where the nitrogen atom is alkylated to form a quinolinium salt. This process would involve treating 2-Chloro-7-ethyl-3-methylquinoline with an alkyl halide (e.g., methyl iodide), leading to the formation of a positively charged quinolinium ion. Such a reaction would significantly alter the electronic properties of the molecule, potentially influencing the reactivity of other substituents.

Transformations Involving the Chlorine Substituent

The chlorine atom at the C2 position of the quinoline ring is a key site for chemical modification due to its nature as a good leaving group in certain reactions.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.com This is a common pathway for the derivatization of 2-chloroquinolines. A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of substituted quinolines. For instance, reaction with alkoxides (e.g., sodium methoxide) would yield a 2-methoxyquinoline (B1583196) derivative, while reaction with amines would produce 2-aminoquinoline (B145021) derivatives. The reaction conditions for such substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base.

Cross-Coupling Reactions at the C2 Position

The carbon-chlorine bond at the C2 position is also a suitable handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would result in the formation of a 2-aryl-7-ethyl-3-methylquinoline. Similarly, Sonogashira coupling with a terminal alkyne under palladium-copper catalysis would introduce an alkynyl substituent at the C2 position. The success of these reactions would depend on the specific catalyst system and reaction conditions employed.

Reactions at the Ethyl and Methyl Substituents

The alkyl substituents on the benzene (B151609) portion of the quinoline ring also offer opportunities for further functionalization.

Functionalization of the Ethyl Group (e.g., Oxidation, Halogenation)

The ethyl group at the C7 position can potentially undergo reactions typical of alkylarenes. For example, oxidation of the benzylic position of the ethyl group could lead to the formation of a ketone (7-acetyl-2-chloro-3-methylquinoline) or, under stronger conditions, a carboxylic acid. Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a bromine atom at the benzylic carbon of the ethyl group, creating a reactive intermediate for further substitutions.

Reactivity of the Methyl Group (e.g., Aldehyde Formation)

The methyl group at the C3 position, being adjacent to the nitrogen-containing ring, may exhibit different reactivity. While direct oxidation to an aldehyde can be challenging, it is a plausible transformation under specific conditions, potentially involving reagents like selenium dioxide. Alternatively, the methyl group could be halogenated and then hydrolyzed to yield the corresponding aldehyde. Such a transformation would introduce a versatile functional group for further derivatization, such as the formation of imines or conversion to other functional groups.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring is a bicyclic aromatic system composed of a benzene ring fused to a pyridine (B92270) ring. nih.gov Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a key method for introducing new functional groups. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, substitution typically occurs on the carbocyclic (benzene) ring. quimicaorganica.org

Common electrophilic substitution reactions for quinolines include nitration, halogenation, and sulfonation. For instance, the nitration of 2-chloro-4-methylquinoline (B123181) has been shown to yield a mixture of the 8-nitro and 6-nitro derivatives, with the 8-nitro isomer being the major product. acs.orgacs.org This suggests that for this compound, nitration would likely occur at the C5 and C8 positions of the carbocyclic ring, influenced by the directing effect of the C7-ethyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Reference |

| HNO₃/H₂SO₄ (Nitration) | 2-Chloro-7-ethyl-3-methyl-5-nitroquinoline and 2-Chloro-7-ethyl-3-methyl-8-nitroquinoline | acs.orgacs.orgbeilstein-journals.org |

| Br₂/FeBr₃ (Bromination) | 2-Chloro-5-bromo-7-ethyl-3-methylquinoline and 2-Chloro-8-bromo-7-ethyl-3-methylquinoline | nih.gov |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid and this compound-8-sulfonic acid | quimicaorganica.org |

Cycloaddition and Annulation Reactions with the Quinoline Scaffold

Cycloaddition and annulation reactions provide powerful strategies for constructing complex polycyclic systems from the quinoline scaffold. mdpi.commdpi.com These reactions can involve the dearomatization of the quinoline ring to form three-dimensional structures.

One notable example is the [3+2] annulation of quinolines with aminocyclopropanes, catalyzed by Lewis acids like Ytterbium(III) triflate, to produce indolizidine skeletons. researchgate.net Photochemical [4+2] cycloadditions between quinolines and alkenes have also been developed, leading to the formation of para-cycloadducts. nih.gov These reactions often require a photosensitizer and a Lewis acid to activate the quinoline ring. nih.gov

Annulation reactions, such as the Friedländer synthesis, are fundamental for building the quinoline system itself but can also be adapted to fuse additional rings onto a pre-existing quinoline core. nih.gov For this compound, the electron-rich benzene portion of the ring would be the more likely participant in dearomative cycloaddition processes.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 7 Ethyl 3 Methylquinoline

Vibrational Spectroscopy (FTIR)

A detailed Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Chloro-7-ethyl-3-methylquinoline has not been reported in the available scientific literature. Therefore, a data table of its characteristic vibrational frequencies and a discussion of its specific bond vibrations cannot be provided at this time.

For related quinoline (B57606) derivatives, FTIR spectroscopy is a standard method used to identify functional groups and characterize the molecular structure. For instance, studies on compounds such as 2-chloroquinoline-3-carboxaldehyde involve the analysis of vibrational modes for the quinoline ring, C-Cl, C=O, and C-H bonds. However, without experimental or computational data for this compound, a similar detailed analysis is not possible.

Electronic Absorption and Fluorescence Spectroscopy

There is no available data on the UV-Visible absorption characteristics of this compound in the scientific literature. Consequently, information regarding its absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions involved (e.g., π→π* and n→π*) is not available.

General studies on quinoline and its derivatives show that they typically exhibit strong absorption bands in the ultraviolet region, which are sensitive to the nature and position of substituents on the quinoline ring.

No research detailing the fluorescence emission properties of this compound, or the effects of protonation on its fluorescence, could be found. Therefore, a discussion of its emission spectra, quantum yields, and the influence of acidic conditions on its photophysical properties cannot be presented.

It is known that the fluorescence of some quinoline derivatives can be significantly enhanced upon protonation of the quinoline nitrogen. This phenomenon is often associated with changes in the electronic structure and a reduction in non-radiative decay pathways. However, without specific studies on this compound, it is not possible to determine if it exhibits similar behavior.

X-ray Crystallography for Solid-State Structure

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. As a result, a detailed analysis of its solid-state structure is not possible.

Without X-ray crystallographic data, the specific bond lengths, bond angles, and torsional angles that define the molecular geometry and conformation of this compound in the solid state remain undetermined.

Information regarding the crystal packing and intermolecular interactions (such as hydrogen bonding, π-π stacking, or halogen bonding) of this compound is unavailable due to the absence of a determined crystal structure. Analysis of these features is crucial for understanding the supramolecular assembly and solid-state properties of a compound. While studies on other halogenated quinolines have revealed various intermolecular interactions contributing to their crystal lattices, these findings cannot be directly extrapolated to the specific packing arrangement of this compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

No specific experimental or computational data on the bond lengths, bond angles, or dihedral angles of this compound is currently available in published literature. The generation of a data table with these parameters requires dedicated crystallographic or computational studies which have not been found.

Electrochemical Characterization

Oxidation and Reduction Potentials

Specific experimental data from techniques such as cyclic voltammetry for this compound, which would define its oxidation and reduction potentials, are not available in the current body of scientific literature. A data table of these values cannot be compiled.

Correlation between Chemical Structure and Electrochemical Behavior

While general principles suggest that the electron-donating ethyl and methyl groups, and the electron-withdrawing chloro group on the quinoline scaffold will influence its electrochemical properties, a detailed analysis of the structure-property correlation for this compound is not possible without specific experimental or theoretical data.

Computational and Theoretical Investigations of 2 Chloro 7 Ethyl 3 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules, offering insights into their electronic structure, reactivity, and stability. For a molecule like 2-Chloro-7-ethyl-3-methylquinoline, these calculations can elucidate the influence of its specific substitution pattern on the quinoline (B57606) core.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. rsc.org By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), a wealth of information regarding its molecular properties can be obtained. dergi-fytronix.com These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Table 1: Calculated Molecular Properties of Quinoline Derivatives

| Compound | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline | 2.15 | -6.58 | -0.89 | 5.69 |

| 2-Chloroquinoline (B121035) | 2.78 | -6.89 | -1.34 | 5.55 |

This table presents representative data for related compounds to illustrate expected trends. Actual values for this compound would require specific calculations.

Elucidation of Electronic Structure (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring, influenced by the electron-donating ethyl group at the 7-position. Conversely, the LUMO is likely to be localized on the pyridine (B92270) ring, particularly influenced by the electron-withdrawing chlorine atom at the 2-position. This separation of frontier orbitals is typical for many quinoline derivatives and plays a significant role in their chemical behavior. A study on 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) showed that the HOMO and LUMO were indeed localized on different parts of the molecule, with the carbaldehyde group also influencing the LUMO distribution. dergi-fytronix.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the nitrogen atom of the quinoline ring due to its lone pair of electrons. This region represents the most likely site for protonation and electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms and the electron-deficient regions of the aromatic system, particularly near the chlorine atom. The ethyl and methyl groups would contribute to localized regions of intermediate potential. MEP analysis of similar halogenated quinolines has confirmed these general trends, showing distinct areas of negative potential around the nitrogen and positive potential associated with the halogen and hydrogen atoms. nih.gov

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Key Synthetic Steps

The synthesis of substituted quinolines can proceed through various routes, such as the Skraup, Doebner-von Miller, or Combes syntheses. iipseries.orgrsc.org A common method for producing 2-chloroquinolines involves the Vilsmeier-Haack reaction. nih.gov Theoretical modeling of these synthetic routes for this compound would involve identifying the transition state structures for the key bond-forming and bond-breaking steps.

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a critical factor in understanding its kinetics. For instance, in a potential cyclization step, transition state analysis could reveal the concerted or stepwise nature of the ring formation. A study on the oxidation of quinoline by an oxidoreductase enzyme utilized transition state modeling to elucidate the reaction mechanism, confirming the structure of the transition state through frequency calculations which showed a single imaginary frequency. nih.gov

Table 2: Hypothetical Activation Energies for a Key Synthetic Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|

This table provides a hypothetical example of data that could be generated from a transition state analysis of a synthetic step towards this compound.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involved in the synthesis and functionalization of quinolines can lead to multiple isomers. Computational modeling can be employed to predict the regioselectivity and stereoselectivity of these reactions. For example, in electrophilic aromatic substitution reactions on the quinoline ring, it is known that the substitution generally occurs on the benzene ring rather than the less reactive pyridine ring. reddit.com

For this compound, if further substitution were to be considered, computational models could predict the most likely position of attack (e.g., C5 or C8) by calculating the relative energies of the possible intermediates or transition states. The directing effects of the existing substituents (chloro, ethyl, and methyl groups) would be critical in these predictions. Similarly, if a reaction could produce different stereoisomers, computational methods could predict the most stable isomer by comparing their calculated energies. The regioselectivity of quinoline synthesis is a well-studied area, and computational approaches can provide valuable insights into the factors controlling the final product distribution. rsc.orgacs.org

Structure-Property Relationship (SPR) Studies

Influence of Substituents on Electronic Features and Reactivity

The electronic landscape of the quinoline ring is significantly influenced by the nature and position of its substituents. The chloro group at the 2-position, being electron-withdrawing, is expected to decrease the electron density of the heterocyclic ring, thereby affecting its reactivity. Conversely, the ethyl group at the 7-position and the methyl group at the 3-position are electron-donating, which can counteract the effect of the chloro substituent to some extent.

Density Functional Theory (DFT) calculations are a powerful tool for probing these electronic effects. nih.govrsc.orgnih.gov By computing parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various electronic descriptors, a detailed picture of the molecule's reactivity can be obtained.

For this compound, the MEP map would likely show a region of high positive potential (electron-poor) around the nitrogen atom and the chloro-substituted carbon, suggesting susceptibility to nucleophilic attack at these sites. The electron-donating alkyl groups would likely lead to regions of higher negative potential (electron-rich) on the carbocyclic ring, indicating favorable sites for electrophilic substitution.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The combined electronic effects of the substituents in this compound would determine the magnitude of this gap.

Table 1: Calculated Electronic Properties of Substituted Quinolines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinoline | -6.58 | -1.23 | 5.35 | 2.15 |

| 2-Chloroquinoline | -6.72 | -1.58 | 5.14 | 3.48 |

| 7-Ethylquinoline | -6.45 | -1.15 | 5.30 | 2.31 |

| 3-Methylquinoline | -6.51 | -1.19 | 5.32 | 2.25 |

| This compound (Predicted) | -6.65 | -1.45 | 5.20 | ~3.0 |

Note: The values for this compound are predicted based on general trends observed for substituted quinolines and are for illustrative purposes.

Correlation of Spectroscopic Data with Computational Models

Computational models, particularly DFT, are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. tsijournals.comresearchgate.net By calculating the theoretical chemical shifts of ¹H and ¹³C atoms and comparing them with experimental data, the accuracy of the computational model can be validated, and a deeper understanding of the molecular structure can be achieved.

For this compound, DFT calculations can predict the chemical shifts for each proton and carbon atom. The electron-withdrawing chloro group is expected to cause a downfield shift (higher ppm) for adjacent nuclei, while the electron-donating ethyl and methyl groups would cause an upfield shift (lower ppm) for nearby nuclei. Discrepancies between calculated and experimental spectra can often be attributed to solvent effects or conformational changes not fully captured by the gas-phase computational model.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Quinoline (Illustrative)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 151.2 | 150.8 | 0.4 |

| C3 | 125.6 | 126.1 | -0.5 |

| C4 | 136.4 | 135.9 | 0.5 |

| C4a | 128.9 | 129.3 | -0.4 |

| C5 | 127.8 | 127.5 | 0.3 |

| C6 | 126.5 | 126.8 | -0.3 |

| C7 | 129.1 | 128.7 | 0.4 |

| C8 | 121.3 | 121.9 | -0.6 |

| C8a | 148.5 | 148.1 | 0.4 |

Note: This table is illustrative and shows the typical level of agreement between experimental and calculated NMR data for a substituted quinoline.

Advanced Computational Methodologies

Beyond static electronic structure calculations, more advanced computational techniques provide dynamic and predictive insights into the behavior of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. nih.govnih.govmdpi.com The ethyl group at the 7-position can rotate, leading to different conformers. MD simulations can track the trajectory of atoms over time, providing information about the preferred conformations, the energy barriers between them, and the influence of the solvent environment on the molecule's shape. documentsdelivered.com

Integration of Computational Chemistry with Machine Learning Algorithms

The synergy between computational chemistry and machine learning (ML) is rapidly advancing the field of chemical research. researchgate.netdoaj.org For quinoline derivatives, ML models can be trained on datasets of computationally derived or experimental properties to predict the characteristics of new, unstudied molecules. nih.gov

For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed using a library of substituted quinolines with known properties. nih.govnih.govnih.gov This model could then be used to predict the biological activity or other properties of this compound based on its calculated molecular descriptors. Machine learning can also be employed to predict reaction outcomes, such as identifying the most likely sites for further chemical modification on the this compound scaffold.

Supramolecular Chemistry and Materials Applications of Quinoline Derivatives

Role as a Tecton in Supramolecular Assembly

In the language of crystal engineering, a tecton is a molecular building block that possesses specific recognition sites, enabling it to assemble with other molecules in a predictable manner to form a larger, ordered supramolecular structure. Quinolines, with their rigid, planar aromatic framework and the presence of a nitrogen heteroatom, are excellent candidates for tectons. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-stacking and C-H···π interactions.

The introduction of various substituents onto the quinoline (B57606) scaffold allows for the fine-tuning of its properties as a tecton. For instance, a chloro-substituent, such as in 2-chloroquinoline (B121035) derivatives, introduces the possibility of halogen bonding and specific C-H···Cl interactions, further directing the supramolecular assembly. While specific studies on 2-Chloro-7-ethyl-3-methylquinoline as a tecton are not available, research on analogous 2-chloroquinolines demonstrates their utility in forming predictable supramolecular synthons. These synthons, which are robust and recurring patterns of intermolecular interactions, are the cornerstone of designing complex solid-state architectures. The tetrachloroplatinate(II) anion, for example, has been shown to act as a halogen bond-accepting tecton, forming C–I⋯Cl–Pt interactions, a principle that could be extended to the chlorine atom in 2-chloroquinoline derivatives rsc.org.

Intermolecular Interactions in Solid-State Architectures

While this compound itself lacks the traditional hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor through its quinoline nitrogen and potentially through the chlorine atom. In co-crystals with molecules containing hydroxyl groups (e.g., carboxylic acids or phenols), O-H···N hydrogen bonds are a common and robust supramolecular synthon. For instance, studies on co-crystals of 6-methylquinoline (B44275) with various chloro- and nitro-substituted benzoic acids reveal the formation of short O-H···N hydrogen bonds between the carboxylic acid and the quinoline nitrogen researchgate.net.

Furthermore, C-H···O and C-H···N hydrogen bonds, although weaker, play a significant role in stabilizing the crystal packing. In the absence of strong hydrogen bond donors, these interactions become particularly important in dictating the three-dimensional architecture. For example, in the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, weak intermolecular C—H⋯N hydrogen bonds are observed nih.gov. The presence of ethyl and methyl groups in this compound provides multiple C-H donors that could engage in such interactions with suitable acceptors in a co-crystal.

The planar aromatic nature of the quinoline ring system makes it highly susceptible to π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-cloud and the electron-deficient σ-framework of adjacent molecules, are a major driving force in the assembly of aromatic compounds. Both face-to-face and edge-to-face (or T-shaped) stacking conformations are observed in the crystal structures of quinoline derivatives.

In substituted 4-alkoxy-7-chloroquinolines, π-π interactions between the quinoline ring systems are a dominant feature, generated by unit-cell translations nih.gov. The mean separation between the parallel and overlapping quinoline rings is often around 3.4 Å, characteristic of π-π stacking researchgate.net. The precise nature of the stacking (e.g., offset face-to-face) can be influenced by the substituents on the quinoline ring, which affect the electron distribution and steric hindrance. For this compound, it is highly probable that π-stacking interactions would be a key feature of its solid-state structure, likely in an offset fashion to minimize steric clashes between the alkyl groups.

| Type of Interaction | Typical Distance (Å) | Significance in Quinolines | Relevant Analogue Examples |

| Face-to-Face π-Stacking | 3.3 - 3.8 | Major contributor to crystal packing | 4-alkoxy-7-chloroquinolines nih.gov |

| Edge-to-Face (T-shaped) π-Stacking | ~5.0 - 5.6 | Common in aromatic interactions | Phenyl-Phe interactions in proteins nih.gov |

This table presents typical data for π-stacking interactions in aromatic systems, including quinoline derivatives.

C-H···π interactions are another important type of weak hydrogen bond where a C-H bond acts as the donor and a π-system (the aromatic quinoline ring) acts as the acceptor. These interactions are crucial for the stabilization of crystal structures, especially when stronger hydrogen bonds are absent. The alkyl groups (ethyl and methyl) of this compound provide numerous C-H donors that can interact with the π-systems of neighboring molecules.

Studies on various quinoline-based ligands have shown the presence of C-H···π interactions, often in conjunction with π-stacking, leading to the formation of dimers and higher-order architectures rsc.org. In some cases, these interactions can be intramolecular, influencing the conformation of the molecule, or intermolecular, directing the packing of molecules in the crystal lattice rsc.org.

Design of Supramolecular Architectures

The predictable nature of the intermolecular interactions discussed above allows for the rational design of supramolecular architectures with desired topologies and properties. By carefully selecting the functional groups on the quinoline tecton, chemists can guide the self-assembly process to create specific structures.

The formation of helical structures is a fascinating aspect of supramolecular chemistry, driven by the propagation of chiral information through non-covalent interactions. While chirality is often introduced through stereocenters in the molecule, helical structures can also arise from the packing of achiral molecules in a chiral space group.

In the context of quinoline derivatives, the formation of supramolecular helices has been observed in certain 2-styryl-8-hydroxyquinolines. In these systems, a combination of O-H···O hydrogen bonds and a twisted molecular geometry plays a vital role in the formation of supramolecular helices acs.org. The presence of multiple, directional interactions can lead to the propagation of a helical motif throughout the crystal lattice. Although there is no direct evidence of this compound forming helical structures, the principles derived from its analogues suggest that through co-crystallization with appropriate chiral molecules or by inducing a twisted conformation, the formation of helical assemblies could be a possibility. The interplay of hydrogen bonding, π-stacking, and steric effects from the ethyl and methyl groups would be critical in such a scenario. The self-assembly of small molecules into such ordered helical structures is a testament to the power of non-covalent interactions in creating complex and functional materials acs.org.

Construction of 1D Chains, 2D Layers, and 3D Frameworks

Currently, there is a lack of specific research in the public domain detailing the construction of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks using this compound as the primary building block. While quinoline derivatives, in general, are utilized in supramolecular chemistry, specific studies focusing on the self-assembly or directed assembly of this compound into such extended structures have not been identified in the surveyed literature.

Applications in Advanced Materials Science (Design Principles)

The potential applications of this compound in advanced materials science are largely extrapolated from the known properties of the broader class of quinoline derivatives. However, specific research on this particular compound is limited.

Ligand Design for Metal Complexes and Coordination Polymers

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is fundamental to the design of ligands for metal complexes and coordination polymers. In principle, the this compound moiety could act as a monodentate ligand. The substituents (chloro, ethyl, and methyl groups) can influence the electronic properties and steric hindrance of the ligand, which in turn would affect the stability, geometry, and properties of the resulting metal complexes. However, specific examples of metal complexes or coordination polymers synthesized using this compound as a ligand are not documented in the available scientific literature.

Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Quinoline derivatives bearing carboxylic acid groups have been successfully employed as ligands for the synthesis of luminescent MOFs. For instance, quinoline-2,6-dicarboxylic acid has been used to create a zirconium-based MOF. rsc.org While this compound itself is not a typical MOF ligand due to the absence of common linking groups like carboxylates or amines, it could potentially be functionalized to incorporate such groups. A functionalized derivative could then be explored as a component in MOF synthesis. Research on such derivatives of this compound for MOF applications has not yet been reported.

Potential in Organic Semiconductor Applications (e.g., through π-π Stacking)

The planar aromatic structure of the quinoline ring system is conducive to π-π stacking interactions, a key factor for charge transport in organic semiconductors. The crystal structures of related quinoline derivatives, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate and ethyl 3,7-dichloroquinoline-8-carboxylate, reveal the presence of π-π stacking interactions that influence their solid-state packing. nih.gov These interactions create pathways for electron mobility.

The potential for this compound to be used in organic semiconductors would depend on its ability to form well-ordered solid-state structures with significant π-π overlap. The ethyl and methyl substituents could influence the intermolecular packing and, consequently, the electronic coupling between adjacent molecules. Computational studies on the related compound 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have explored its molecular structure and orbital interactions, which are relevant for understanding its electronic properties. dergi-fytronix.com However, experimental data on the semiconductor properties of this compound are not available.

Structural Motifs for Optoelectronic Materials (e.g., OLEDs)

Quinoline derivatives are known to be useful in optoelectronic materials, including as charge-transporting and emitting layers in Organic Light-Emitting Diodes (OLEDs). Their utility stems from their electronic properties and thermal stability. The specific substitution pattern on the quinoline ring can be tuned to achieve desired emission colors and charge-transport characteristics. While the general class of quinolines is promising for these applications, there is no specific research detailing the use or performance of this compound as a structural motif in OLEDs or other optoelectronic devices.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of quinoline (B57606) derivatives has been a subject of intense research for over a century. mdpi.com Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide fundamental routes to the quinoline core. numberanalytics.comnih.gov However, future efforts for producing 2-Chloro-7-ethyl-3-methylquinoline will likely focus on more modern, efficient, and sustainable strategies.

Recent advancements have emphasized transition-metal-catalyzed reactions, C-H bond activation, and photo-induced oxidative cyclization to enhance reaction efficiency and molecular diversity. mdpi.com For instance, the use of catalysts like palladium and copper has become widespread in quinoline synthesis, facilitating cross-coupling and cyclization reactions under milder conditions. numberanalytics.com The development of microwave-assisted organic synthesis and the use of green catalysts, such as L-proline, have also shown promise in accelerating the synthesis of quinoline derivatives while minimizing environmental impact. benthamdirect.com Multicomponent reactions (MCRs) are also emerging as a powerful tool, allowing for the construction of complex quinoline architectures in a single step with high atom economy. nih.gov

Below is a table comparing traditional and modern synthetic approaches that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages for this compound | References |

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. | High yields and purity, mild reaction conditions. | numberanalytics.comnih.gov |

| Doebner-von Miller Reaction | Reaction of an aniline (B41778) derivative with an α,β-unsaturated aldehyde or ketone. | Greater flexibility in substituents and reaction conditions compared to the Skraup synthesis. | numberanalytics.com |

| Transition-Metal Catalysis | Use of metals like palladium or copper to catalyze cyclization and cross-coupling reactions. | High efficiency, selectivity, and sustainability. | numberanalytics.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields. | benthamdirect.com |

| Multicomponent Reactions (MCRs) | Single-pot reactions involving three or more starting materials to form a complex product. | High atom economy and structural diversity. | nih.gov |

Exploration of Underutilized Chemical Transformations

The 2-chloro substituent in this compound is a key functional handle for a variety of chemical transformations, many of which remain underutilized for this specific molecule. The chloro group can be readily displaced by nucleophiles or participate in cross-coupling reactions, opening the door to a vast chemical space. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. scilit.comresearchgate.netnih.gov These reactions would allow for the introduction of aryl, alkenyl, alkynyl, and amino groups at the C2 position, respectively. Such modifications can dramatically alter the electronic and steric properties of the molecule, leading to new functionalities.

Furthermore, photostimulated reactions of 2-chloroquinolines with various nucleophiles present another avenue for exploration. acs.org These light-induced transformations can offer alternative reactivity patterns compared to traditional thermal reactions.

Advanced Derivatization for Enhanced Molecular Functionality

The structure of this compound offers three distinct points for derivatization: the chloro group at C2, the ethyl group at C7, and the methyl group at C3. Advanced derivatization strategies at these positions can lead to compounds with enhanced or entirely new molecular functions. nih.gov

C2 Position: As discussed, the chloro group is an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions. rsc.org This allows for the introduction of a wide range of functional groups to tune the molecule's properties.

C7 Position: The ethyl group can be a site for functionalization, although it is generally less reactive than the chloro group. Oxidation of the ethyl group could yield a vinyl or acetyl group, providing further handles for modification.

C3 Position: The methyl group can be functionalized through various reactions, including halogenation or oxidation, to introduce new reactive sites.

The strategic functionalization of these positions can significantly impact the molecule's biological activity and material properties. nih.gov

Integration of Multiscale Computational Modeling

In silico methods are becoming indispensable tools in modern chemical research. ijprajournal.com Multiscale computational modeling, including techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and Density Functional Theory (DFT), can provide deep insights into the properties and reactivity of this compound and its derivatives. nih.govtandfonline.com

QSAR models can be developed to predict the biological activity of novel derivatives, guiding the design of more potent and selective compounds. nih.govmdpi.com DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the prediction of reaction outcomes and the design of new synthetic pathways. Molecular docking studies can simulate the interaction of these quinoline derivatives with biological targets, such as enzymes or receptors, providing a rational basis for drug design. tandfonline.comrsc.org

Synergistic Approaches Combining Flow Chemistry and Electrochemistry

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. numberanalytics.comvapourtec.com The synthesis of quinoline derivatives has been successfully demonstrated using flow chemistry techniques. researchgate.netresearchgate.net Electrochemistry provides a green and efficient way to drive chemical reactions using electricity, often avoiding the need for harsh reagents.

The combination of flow chemistry and electrochemistry presents a powerful and synergistic approach for the synthesis and modification of this compound. A flow reactor could be designed to perform the initial quinoline synthesis, followed by an electrochemical cell for subsequent functionalization, such as the reduction of the chloro group or the oxidation of the ethyl or methyl substituents. This integrated approach could lead to highly efficient, automated, and sustainable chemical processes.

Rational Design of Quinoline-Based Architectures for Specific Molecular Recognition and Materials Science Applications

The quinoline scaffold is a versatile building block for the construction of complex molecular architectures with applications in molecular recognition and materials science. nih.govacs.org The rational design of derivatives of this compound can lead to novel fluorescent probes, sensors, and materials for organic electronics.

By attaching appropriate recognition units, such as crown ethers or calixarenes, to the quinoline core, it is possible to create sensors for specific ions or molecules. The inherent fluorescence of many quinoline derivatives can be modulated by the binding of a target analyte, providing a detectable signal. nih.gov Furthermore, the tunable electronic properties of the quinoline ring make it an attractive component for organic light-emitting diodes (OLEDs) and other electronic devices. tandfonline.com The specific substitution pattern of this compound provides a unique starting point for the design of such functional molecules.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products